molecular formula C16H12ClNO4S2 B10867652 Methyl 5-chloro-3-(naphthalen-1-ylsulfamoyl)thiophene-2-carboxylate

Methyl 5-chloro-3-(naphthalen-1-ylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B10867652
M. Wt: 381.9 g/mol
InChI Key: KBSQRJDNVSLKOG-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a naphthyl group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 5-position of the thiophene ring using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: Reaction of the chlorinated thiophene with 1-naphthylamine in the presence of sulfonyl chloride to form the sulfonamide linkage.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring and the sulfonamide group can participate in oxidation and reduction reactions, respectively.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds, while the naphthyl and thiophene rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
  • Methyl 5-chloro-3-(phenylsulfamoyl)thiophene-2-carboxylate

Uniqueness

Methyl 5-chloro-3-[(1-naphthylamino)sulfonyl]-2-thiophenecarboxylate is unique due to the presence of the naphthyl group, which can enhance its binding affinity and specificity in biological systems compared to similar compounds with simpler substituents.

Properties

Molecular Formula

C16H12ClNO4S2

Molecular Weight

381.9 g/mol

IUPAC Name

methyl 5-chloro-3-(naphthalen-1-ylsulfamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C16H12ClNO4S2/c1-22-16(19)15-13(9-14(17)23-15)24(20,21)18-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,18H,1H3

InChI Key

KBSQRJDNVSLKOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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